CALCICLUDINE
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Overview
Description
Calcicludine is a protein toxin derived from the venom of the green mamba (Dendroaspis angusticeps). It is a 60-amino acid polypeptide that inhibits high-voltage-activated calcium channels, particularly L-type calcium channels . This compound is structurally homologous to the Kunitz-type protease inhibitor family and is known for its role in excitatory synaptic transmission .
Preparation Methods
Calcicludine is naturally isolated from the venom of the green mamba. The isolation process involves several steps, including venom extraction, protein purification, and peptide sequencing . Synthetic production of this compound involves solid-phase peptide synthesis, where the amino acid sequence is assembled step-by-step on a solid support . The synthetic peptide is then purified using high-performance liquid chromatography to achieve high purity (>98%) .
Chemical Reactions Analysis
Calcicludine primarily interacts with calcium channels and does not undergo typical chemical reactions like oxidation, reduction, or substitution. Its primary function is to inhibit calcium channels by binding to them, which does not involve chemical transformation . The major product of this interaction is the inhibition of calcium ion influx into cells, affecting cellular processes such as muscle contraction and neurotransmitter release .
Scientific Research Applications
Calcicludine has several scientific research applications:
Neuroscience: It is used to study the role of calcium channels in neuronal activity and synaptic transmission.
Pharmacology: It serves as a tool to develop and test new drugs targeting calcium channels for various medical conditions.
Toxicology: This compound is studied to understand the mechanisms of venom toxicity and to develop antivenoms.
Mechanism of Action
Calcicludine exerts its effects by inhibiting high-voltage-activated calcium channels, particularly L-type calcium channels . It binds to the channel and blocks the influx of calcium ions, which affects various cellular processes. The exact mechanism is not fully understood, but it is suggested that this compound acts by a partial pore block or an effect on channel gating . This inhibition leads to reduced calcium ion entry into cells, affecting muscle contraction, neurotransmitter release, and other calcium-dependent processes .
Comparison with Similar Compounds
Calcicludine is similar to other toxins from the Kunitz-type protease inhibitor family, such as dendrotoxins and amyloid beta protein inhibitors . it is unique in its specific inhibition of high-voltage-activated calcium channels, particularly L-type channels . Other similar compounds include:
Dendrotoxin: Blocks potassium channels and is structurally similar to this compound but has different targets.
Amyloid beta protein inhibitors: Share structural homology with this compound but are involved in different biological processes.
This compound’s specificity for calcium channels and its unique mode of action make it a valuable tool in scientific research and a distinct member of the Kunitz-type protease inhibitor family .
Properties
CAS No. |
178037-96-2 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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